

5-Bromobenzo[c]isothiazole CAS 20712-07-6 properties

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Compound of Interest

Compound Name: 5-Bromobenzo[c]isothiazole

Cat. No.: B1341622

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An In-Depth Technical Guide to **5-Bromobenzo[c]isothiazole** (CAS 20712-07-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromobenzo[c]isothiazole is a halogenated heterocyclic compound featuring a fused benzene and isothiazole ring system. While specific research on this particular isomer is not extensively documented in peer-reviewed literature, its structure presents significant potential as a versatile building block in synthetic organic chemistry and medicinal chemistry. The presence of a bromine atom at the 5-position provides a chemically reactive handle for elaboration via modern cross-coupling methodologies, enabling the synthesis of diverse molecular architectures. This guide synthesizes available data and provides expert insights into the properties, reactivity, and potential applications of **5-Bromobenzo[c]isothiazole**, with a focus on its utility in drug discovery and materials science.

Molecular Structure and Core Properties

5-Bromobenzo[c]isothiazole, also known as 5-Bromo-2,1-benzothiazole, possesses a unique isomeric structure within the benzisothiazole family.^[1] Its core properties are foundational to its handling and application in a laboratory setting.

Caption: Chemical structure of **5-Bromobenzo[c]isothiazole**.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	5-Bromobenzo[c]isothiazole	[1]
CAS Number	20712-07-6	[1] [2] [3] [4]
Synonyms	5-Bromo-2,1-benzothiazole, 5-Bromobenzo-isothiazole	[1]
Molecular Formula	C ₇ H ₄ BrNS	[1] [2] [3]
Molecular Weight	214.08 g/mol	[3] [5]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	

| Solubility | Expected to have limited solubility in water, higher in organic solvents. | [\[6\]](#) |

Safety and Handling

Proper handling of halogenated organic compounds is paramount for laboratory safety. Based on supplier safety data, **5-Bromobenzo[c]isothiazole** should be handled with care.

Table 2: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
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|  GHS07 Exclamation Mark | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source: Achmem[\[5\]](#)

Standard Handling Protocol:

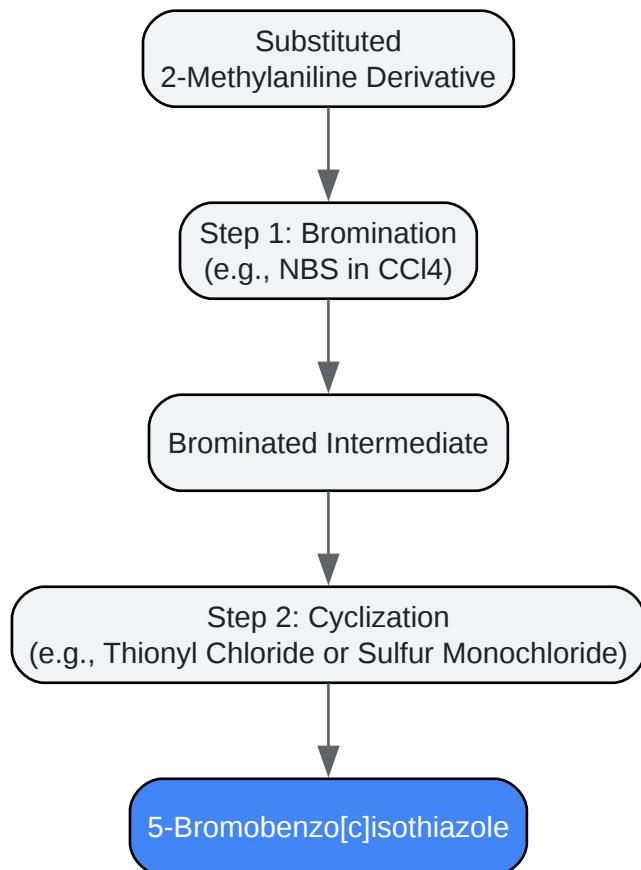
- Work in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust or vapors.
- Prevent contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthesis and Reactivity

While a specific, peer-reviewed synthesis for **5-Bromobenzo[c]isothiazole** is not readily available, its structure suggests plausible synthetic routes based on established heterocyclic chemistry principles. The reactivity of the molecule is dominated by the versatile carbon-bromine bond.

Plausible Synthetic Workflow

A logical approach to synthesizing the benzo[c]isothiazole core often involves the cyclization of an appropriately substituted aromatic precursor. The following diagram illustrates a conceptual workflow.



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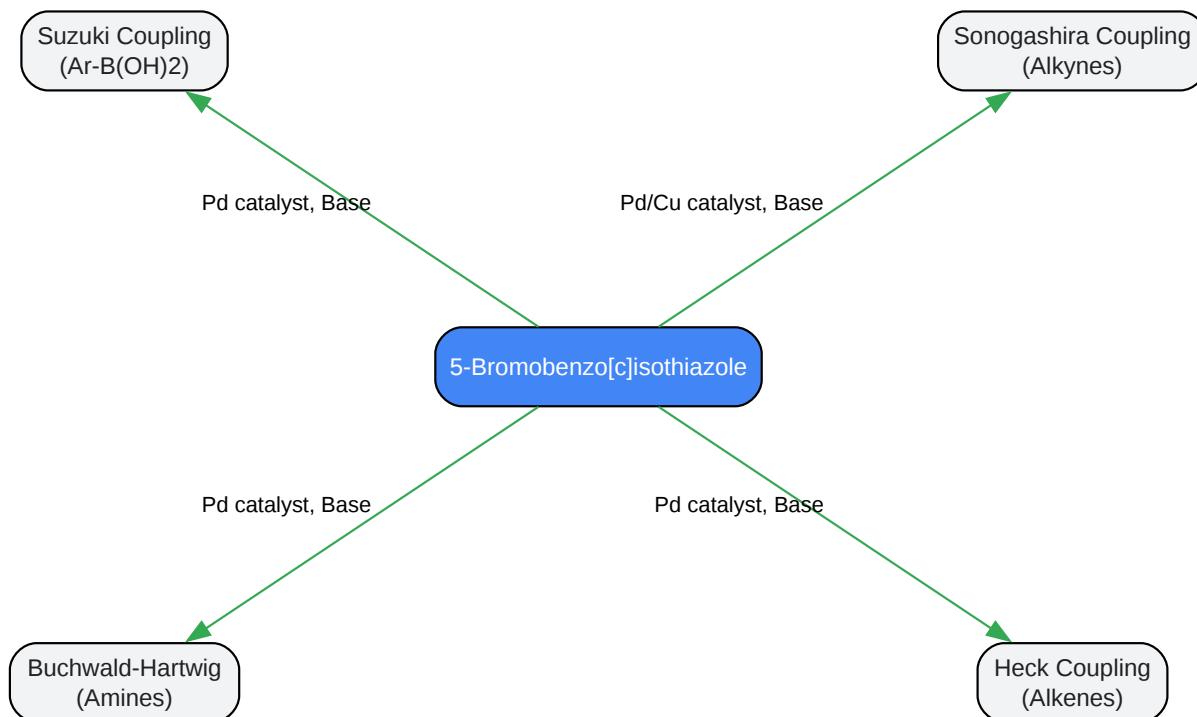
Caption: Conceptual workflow for the synthesis of **5-Bromobenzo[c]isothiazole**.

Causality Behind Experimental Choices:

- **Bromination:** The introduction of bromine onto the aromatic ring is a key step, typically achieved using an electrophilic brominating agent like N-Bromosuccinimide (NBS). The position of bromination is directed by the existing substituents on the aniline precursor.
- **Cyclization:** The formation of the isothiazole ring requires a sulfur source and cyclizing agent. Reagents like thionyl chloride (SOCl_2) or sulfur monochloride (S_2Cl_2) are commonly employed to react with the methyl and amino groups of the precursor to form the N-S bond and close the ring.

Core Reactivity: The C-Br Bond as a Synthetic Linchpin

The primary utility of **5-Bromobenzo[c]isothiazole** in drug development lies in the reactivity of its C-Br bond. This site is ideal for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of molecular fragments. This versatility is crucial for generating chemical libraries for screening.[7]



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Caption: Key cross-coupling reactions utilizing the C-Br bond.

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or heteroaryl groups.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation in medicinal chemistry.

- Heck Coupling: Reaction with alkenes to form C-C bonds and introduce vinyl groups.

Spectroscopic Elucidation: A Validating Protocol

For any researcher synthesizing or using this compound, structural confirmation is key. The following protocols and expected data serve as a self-validating system for identity and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition.

- Expected Observation: The most telling feature will be the isotopic signature of bromine. The analysis should reveal two major peaks in the molecular ion region: one for the molecule containing the ^{79}Br isotope (M) and another of nearly equal intensity for the ^{81}Br isotope (M+2). This 1:1 isotopic pattern is a definitive indicator of the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.[8]

- Protocol: A solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. A background spectrum should be recorded first.[8]
- Expected Peaks:
 - $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
 - $\sim 1600\text{-}1450\text{ cm}^{-1}$: Aromatic C=C ring stretching vibrations.
 - $\sim 1550\text{-}1475\text{ cm}^{-1}$: C=N stretching from the isothiazole ring.
 - Below 800 cm^{-1} : C-Br stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen framework.

- Protocol: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.[8]
- ^1H NMR Predictions: The aromatic region (typically δ 7.0-9.0 ppm) should show signals for three distinct protons on the benzene ring. Their chemical shifts and coupling patterns (doublets, doublet of doublets) will be dictated by their positions relative to the bromine atom and the fused ring. A single proton signal will also be present for the isothiazole ring.
- ^{13}C NMR Predictions: The spectrum should display 7 distinct carbon signals. Signals for carbons bonded to the electronegative nitrogen and sulfur atoms, as well as the carbon bonded to bromine, will have characteristic chemical shifts.

Applications in Drug Discovery and Research

The true value of **5-Bromobenzo[c]isothiazole** is as an intermediate for creating more complex molecules with potential biological activity. The benzisothiazole scaffold is of significant interest in modern drug discovery.

- Scaffold for Targeted Therapies: In a notable study, derivatives of the isomeric benzo[d]isothiazole scaffold were identified as potent small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[9] This highlights the potential of the core benzisothiazole structure to serve as a framework for developing novel therapeutics.
- Building Block for Chemical Libraries: As detailed in the reactivity section, the bromine handle allows for the rapid diversification of the core structure.[7] This makes **5-Bromobenzo[c]isothiazole** an attractive starting material for generating libraries of novel compounds for high-throughput screening against various biological targets.
- Agrochemical and Materials Science: Related brominated benzothiazole and benzofuran structures are utilized in the synthesis of agrochemicals, dyes, and other functional materials, suggesting a broader industrial potential for this compound.[6][10]

Conclusion

5-Bromobenzo[c]isothiazole (CAS 20712-07-6) is a valuable heterocyclic building block poised for significant application in synthetic and medicinal chemistry. While detailed

characterization data remains sparse in public literature, its molecular architecture, centered around a reactive bromine atom, provides a clear and compelling pathway for the synthesis of novel and complex molecules. Its utility in palladium-catalyzed cross-coupling reactions, combined with the demonstrated biological relevance of the benzisothiazole scaffold, positions it as a compound of high interest for researchers in drug discovery, agrochemicals, and materials science. Proper spectroscopic validation is crucial for any researcher utilizing this compound to ensure the integrity of their synthetic endeavors.

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